

Tpl2-IN-1 off-target effects in kinase assays

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Compound of Interest

Compound Name: *Tpl2-IN-1*

Cat. No.: *B13405623*

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Tpl2-IN-1 Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Tpl2-IN-1 in kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is Tpl2-IN-1 and what is its primary target?

Tpl2-IN-1 is a 3-pyridylmethylamino derivative that acts as a selective inhibitor of Tumor Progression Locus 2 (Tpl2), also known as MAP3K8 or Cot.[1] Tpl2 is a serine/threonine kinase that plays a crucial role in the inflammatory response signaling cascade.[2][3][4]

Q2: What is the mechanism of action of Tpl2?

Tpl2 is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[2][3] Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF- α), or interleukin-1 beta (IL-1 β), Tpl2 is activated and subsequently phosphorylates and activates downstream kinases, primarily MEK1/2.[5][6][7][8][9] This leads to the activation of the ERK1/2 signaling pathway, which in turn regulates the expression of various pro-inflammatory cytokines.[2][4][5][7] In some cellular contexts, Tpl2 can also activate p38 and JNK signaling pathways.[3][10]

Q3: What is the reported potency of Tpl2-IN-1?

The reported half-maximal inhibitory concentration (IC50) of Tpl2-IN-1 for Tpl2 is 50 nM.[1]

Q4: Is there a comprehensive selectivity profile or kinome scan data available for Tpl2-IN-1?

As of this writing, a comprehensive, publicly available kinome scan profiling Tpl2-IN-1 against a broad panel of kinases has not been identified in the reviewed literature. While Tpl2-IN-1 is described as a selective inhibitor, researchers should be aware that "selective" does not mean "specific," and off-target effects are possible. For a similar class of Tpl2 inhibitors, such as GS-4875, kinome scan assays have been utilized to confirm selectivity.^[1] It is recommended to perform or consult kinome-wide profiling to fully characterize the selectivity of Tpl2-IN-1 in the context of your experimental system.

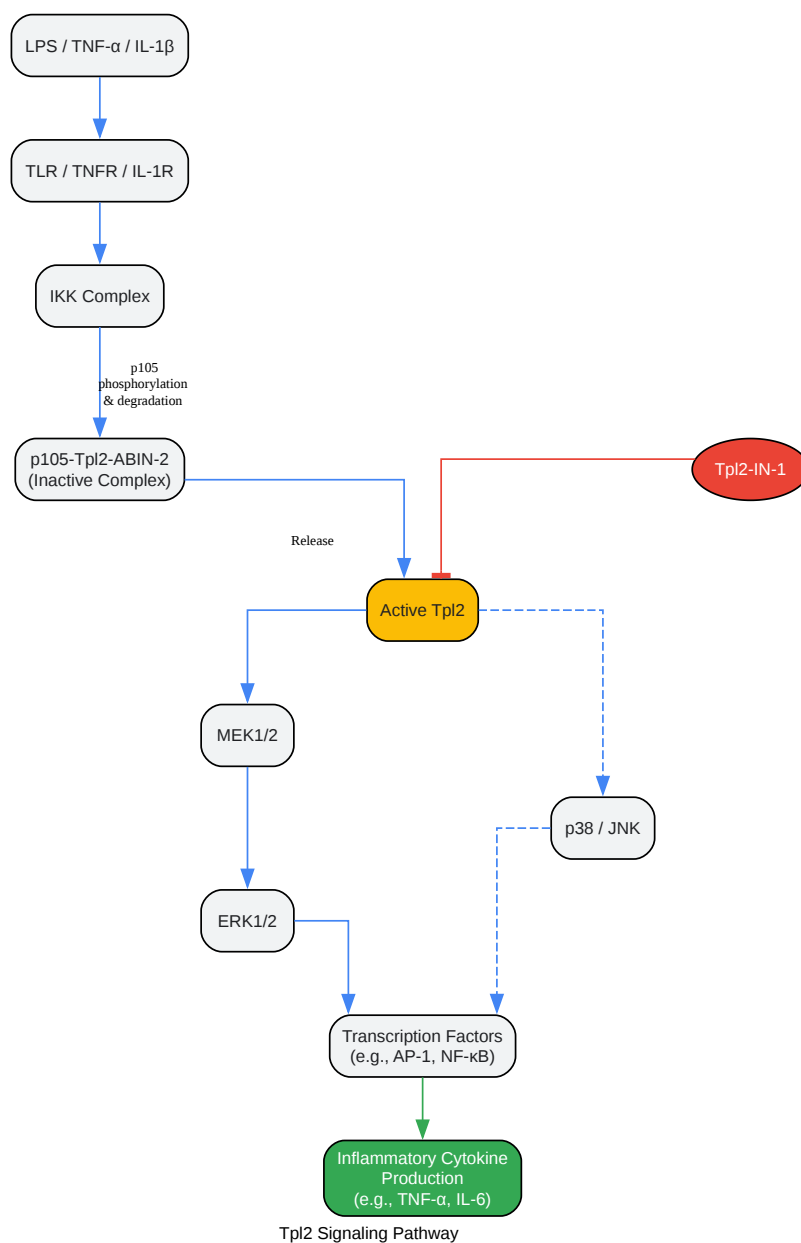
Quantitative Data Summary

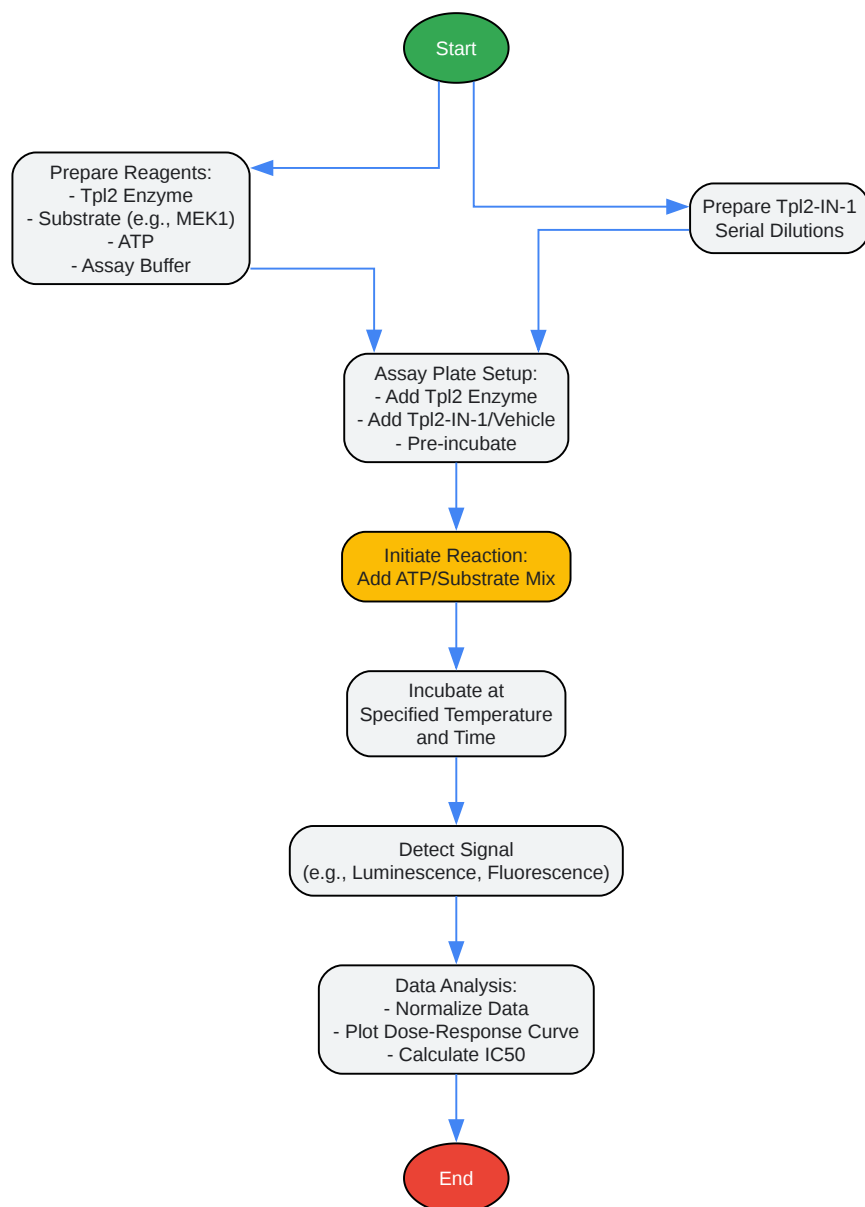
The following table summarizes the known inhibitory activity of Tpl2-IN-1.

Inhibitor	Target	IC50 (nM)
Tpl2-IN-1	Tpl2 (MAP3K8)	50 ^[1]

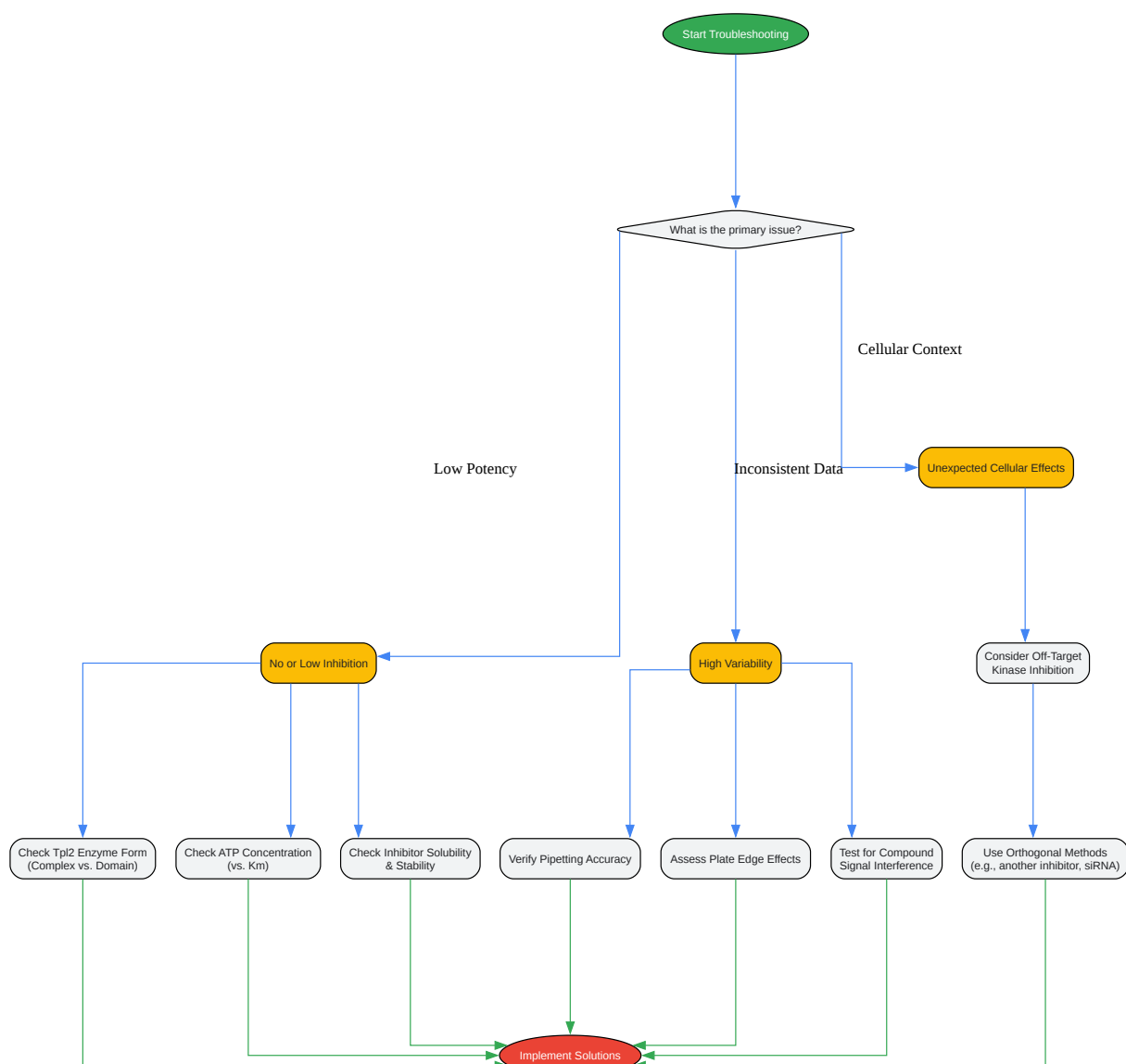
Note: A comprehensive list of off-target kinase IC50 values for Tpl2-IN-1 is not currently available in the public domain. Researchers should exercise caution and may need to empirically determine the effects on other kinases of interest.

Signaling Pathway and Experimental Workflow Diagrams





Biochemical Kinase Assay Workflow



Troubleshooting Kinase Assay with Tpl2-IN-1

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